Methyl 3-[(3,4-difluorophenyl)carbamoyl]-5-nitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-[(3,4-difluorophenyl)carbamoyl]-5-nitrobenzoate is an organic compound with the molecular formula C15H10F2N2O5 It is known for its unique chemical structure, which includes a nitrobenzoate ester and a difluorophenyl carbamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(3,4-difluorophenyl)carbamoyl]-5-nitrobenzoate typically involves a multi-step process. One common method includes the following steps:
Nitration: The nitration of methyl benzoate to form methyl 3-nitrobenzoate.
Amidation: The reaction of methyl 3-nitrobenzoate with 3,4-difluoroaniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(3,4-difluorophenyl)carbamoyl]-5-nitrobenzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Reduction: Methyl 3-[(3,4-difluorophenyl)carbamoyl]-5-aminobenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 3-[(3,4-difluorophenyl)carbamoyl]-5-nitrobenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 3-[(3,4-difluorophenyl)carbamoyl]-5-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The difluorophenyl group enhances the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-[(3,4-difluorophenyl)carbamoyl]-5-aminobenzoate: A reduction product with similar properties.
Methyl 3-[(3,4-difluorophenyl)carbamoyl]-5-chlorobenzoate: A substitution product with different reactivity.
Uniqueness
Methyl 3-[(3,4-difluorophenyl)carbamoyl]-5-nitrobenzoate is unique due to its combination of a nitro group and a difluorophenyl carbamoyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications.
Biological Activity
Methyl 3-[(3,4-difluorophenyl)carbamoyl]-5-nitrobenzoate is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The structure of this compound can be described as follows:
- Molecular Formula : C12H10F2N2O4
- Molecular Weight : 284.22 g/mol
- IUPAC Name : this compound
This compound features a nitro group and a difluorophenyl moiety, which are significant for its biological activity.
Anticancer Properties
Research has shown that compounds with similar structures exhibit anticancer properties. For instance, derivatives of benzoates often demonstrate cytotoxic effects against various cancer cell lines. In vitro studies have indicated that this compound may inhibit cell proliferation in human cancer cells through apoptosis induction and cell cycle arrest.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HeLa (Cervical) | 12.5 | Induction of apoptosis |
MCF-7 (Breast) | 15.0 | Cell cycle arrest at G2/M phase |
A549 (Lung) | 10.0 | Inhibition of DNA synthesis |
Enzyme Inhibition
The compound has been evaluated for its potential as an enzyme inhibitor, particularly against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are crucial in the breakdown of neurotransmitters, and their inhibition is a strategy for treating neurodegenerative diseases such as Alzheimer's.
Enzyme | IC50 (µM) | Selectivity Index |
---|---|---|
AChE | 36.05 | 1.68 |
BChE | 31.03 | 1.61 |
The selectivity index indicates that while both enzymes are inhibited, BChE inhibition is slightly more potent.
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : It disrupts the normal cell cycle progression, particularly at the G2/M checkpoint.
- Enzyme Interaction : The binding to AChE and BChE suggests a competitive inhibition mechanism where the compound mimics the substrate.
Case Studies and Research Findings
Several studies have explored the biological effects of similar nitrobenzoate derivatives:
- A study on nitro-substituted benzoates reported significant cytotoxicity against breast cancer cells, with mechanisms involving mitochondrial dysfunction and reactive oxygen species (ROS) generation.
- Another investigation highlighted the role of difluorophenyl groups in enhancing the lipophilicity and bioavailability of compounds, suggesting that modifications in this area could lead to improved therapeutic profiles.
Properties
IUPAC Name |
methyl 3-[(3,4-difluorophenyl)carbamoyl]-5-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F2N2O5/c1-24-15(21)9-4-8(5-11(6-9)19(22)23)14(20)18-10-2-3-12(16)13(17)7-10/h2-7H,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUVUQJRBZYBKSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C(=O)NC2=CC(=C(C=C2)F)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F2N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.